1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
“1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound that has been mentioned in the context of being a human neutrophil elastase inhibitor .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3
. This indicates that the compound has a molecular weight of 165.24 and consists of 9 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 165.24 . The physical form of the compound is oil .Scientific Research Applications
Synthesis of Fused Tetracyclic Heterocycles
A study by Li et al. (2013) demonstrates the synthesis of fused tetracyclic heterocycles, including derivatives of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, via a three-component reaction. This process produces high yields and offers potential applications in the development of complex molecular structures (Li, Mu, Li, Liu, & Wang, 2013).
Novel Synthesis Routes for Functionalized Carboxymides
Revanna et al. (2013) explored an efficient synthetic route leading to novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides. This research highlights the versatility of this compound in synthesizing fluorinated heterocyclic scaffolds (Revanna, Raghavendra, Nandeesh, Bhadregowda, Rangappa, & Mantelingu, 2013).
Iminofurans Chemistry and Decyclization Reactions
Research by Vasileva et al. (2018) involves the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, demonstrating the chemical versatility and reactivity of compounds related to this compound (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Derivatives Synthesis for Biological Activities
A study conducted by 郭瓊文 in 2006 explored the synthesis of derivatives of this compound and their biological activities. This research demonstrates the potential biomedical applications of these compounds (郭瓊文, 2006).
Bridged-Ring Nitrogen Compounds Synthesis
Research by Gentles et al. (1991) involved the synthesis of bridged 3-benzazepine derivatives, starting from compounds including this compound. This work contributes to the field of conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and induce changes that affect the cell cycle and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it may impact pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
It is known that the compound has a molecular weight of 16524 , which may influence its bioavailability.
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may have effects on cell cycle regulation and cell volume regulation .
Action Environment
It is known that the compound has reasonable stability in aqueous buffer, with a half-life exceeding 1 hour .
Biochemical Analysis
Biochemical Properties
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to inhibit the growth of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of matrix metalloproteinase-13 (MMP-13), an enzyme involved in tissue remodeling and repair .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, it can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life exceeding one hour in aqueous buffer solutions . Long-term studies have shown that it can maintain its inhibitory effects on enzymes like COX-2 and MMP-13 over extended periods . Its stability and activity may decrease over time due to degradation and other factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .
properties
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydroindazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCMZRDJPSROCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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